molecular formula C6H12N2O B13548044 3-(2-Aminoethyl)-2-pyrrolidinone

3-(2-Aminoethyl)-2-pyrrolidinone

Cat. No.: B13548044
M. Wt: 128.17 g/mol
InChI Key: JJIXTXRUMSOQKZ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted with a 2-aminoethyl group at the 3-position. The pyrrolidinone scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatility in drug design due to its conformational flexibility and ability to engage in hydrogen bonding . Derivatives of 2-pyrrolidinone exhibit diverse biological activities, including anticonvulsant, neuroprotective, and respiratory stimulant effects. For example, piracetam (2-oxo-1-pyrrolidine acetamide) is used for neurological disorders, while doxapram (1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one) treats respiratory failure . The aminoethyl substituent in this compound may enhance its interaction with biological targets, such as neurotransmitter receptors or enzymes, though its specific applications remain under investigation.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-(2-aminoethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c7-3-1-5-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)

InChI Key

JJIXTXRUMSOQKZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The following table summarizes key structural analogs of 3-(2-Aminoethyl)-2-pyrrolidinone, highlighting differences in substituents, pharmacological activities, and applications:

Compound Name Substituents CAS Number Molecular Weight Pharmacological Activity References
This compound 3-(2-Aminoethyl) group Not explicitly provided ~142.20 (C₆H₁₂N₂O) Potential CNS modulation (hypothesized)
Piracetam 1-(2-Oxo-pyrrolidinyl) acetamide 7491-74-9 142.16 Neuroprotective, anticonvulsant, cognitive enhancer
Doxapram 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl 309-29-5 378.50 Respiratory stimulant
Rolipram 4-[3-(Cyclopentyloxy)-4-methoxyphenyl] 85416-73-5 275.33 PDE4 inhibitor, anti-inflammatory, antidepressant
4-(2-Aminoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one 4-(2-Aminoethyl), 1-ethyl, 3,3-diphenyl 2034-45-9 308.41 Unknown (structural analog with aromatic groups)
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one 1-(3-Aminomethylphenyl) group Not provided ~190.24 (C₁₁H₁₄N₂O) Unknown (potential CNS targeting)
1-(3-Aminopropyl)-2-pyrrolidinone 1-(3-Aminopropyl) group 868186-44-1 142.20 Intermediate in drug synthesis

Research Findings and Mechanistic Insights

  • Anticonvulsant Activity: Pyrrolidinone derivatives with polar substituents (e.g., piracetam) show enhanced anticonvulsant effects, likely due to interactions with glutamate or GABA receptors .
  • Neuroprotection: The aminoethyl group in this compound may mimic endogenous neurotransmitters like dopamine or serotonin, offering pathways for CNS drug development .
  • Synthetic Versatility: Compounds like 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one demonstrate the scaffold’s adaptability for introducing diverse functional groups via alkylation or condensation reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)-2-pyrrolidinone, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis of pyrrolidinone derivatives often involves reductive amination or cyclization reactions. For this compound, analogous methods used for tryptamine derivatives (e.g., 6-Fluorotryptamine, 5-Methoxytryptamine) can be adapted. These include reacting primary amines with cyclic ketones under controlled pH and temperature. For example, refluxing in ethanol or water with catalytic acid may improve cyclization efficiency. Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation and use HPLC to monitor intermediate purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm the pyrrolidinone ring and aminoethyl sidechain. Peaks near δ 2.5–3.5 ppm (methylene groups) and δ 175–180 ppm (ketone carbonyl) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., theoretical ~156.2 g/mol) and fragmentation patterns.
  • FT-IR : Absorption bands for amide (1650–1700 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential amine vapors.
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) of structurally similar compounds (e.g., 2-Pyrrolidinone) for spill management and disposal guidelines .

Advanced Research Questions

Q. What experimental models are appropriate for studying the kinase inhibitory activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PKA, PKC) to measure IC50_{50} values.
  • Cell-Based Models : Test cytotoxicity and target engagement in cancer cell lines (e.g., HEK293, HeLa) using Western blotting for phosphorylation markers.
  • Structural Insights : Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with kinase ATP pockets, guided by analogs like kinase inhibitors described in .

Q. How can researchers analyze the structure-activity relationships (SAR) of this compound analogs to enhance biological efficacy?

  • Methodological Answer :

  • Functional Group Modifications : Systematically vary substituents on the pyrrolidinone ring (e.g., fluorophenyl, benzyloxy) and aminoethyl chain (e.g., alkylation, acetylation). Compare bioactivity data (e.g., IC50_{50}, EC50_{50}) to identify critical moieties.
  • Computational Tools : Use QSAR models (e.g., CoMFA, Schrödinger) to correlate electronic/steric properties with activity. Reference studies on morpholinosulfonyl-pyrrolidinone derivatives for design principles .

Q. What advanced chromatographic techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for high sensitivity. Use deuterated internal standards to correct matrix effects.
  • Validation Parameters : Assess linearity (1–1000 ng/mL), LOQ/LOD, and recovery rates (>85%) per ICH guidelines. Reference buffer preparation methods (e.g., ammonium acetate pH 6.5) from pharmacopeial protocols .

Q. How should conflicting data on the biological activity of this compound derivatives be resolved through methodological rigor?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., cell passage number, reagent batches).
  • Variable Control : Test activity under varying conditions (e.g., pH, temperature, serum content) to identify confounding factors.
  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house studies to perform statistical validation. Cross-reference kinase inhibition mechanisms described in .

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